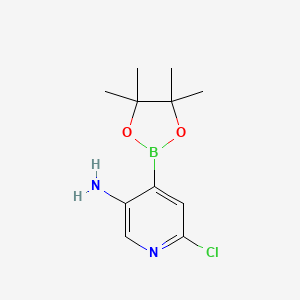

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Description

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a pyridine derivative featuring a chlorine substituent at position 6, a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4, and an amine group at position 3. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . This compound is utilized in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and PET imaging agents .

Properties

IUPAC Name |

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKOPZZFWZADAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Acetylation of 6-Chloro-4-Halopyridin-3-Amine

The synthesis begins with the protection of the amine group in 6-chloro-4-halopyridin-3-amine (where halogen = Br or Cl) via acetylation. As detailed in a patent by CN103601745A, halo aminopyridines are dissolved in methylene chloride, followed by the addition of acetic anhydride at room temperature. The reaction proceeds for 2–5 hours, after which the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate, and dried to yield the acetylated intermediate.

Example Reaction Conditions :

Step 2: Miyaura Borylation with Bis(Pinacolato)Diboron

The acetylated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂). According to the same patent, a mixture of the acetylated pyridine, B₂Pin₂, potassium acetate, and ferrocene palladous chloride (PdCl₂(dppf)) in dioxane is heated under nitrogen at 60–100°C for 18–24 hours. Post-reaction, the mixture is cooled, filtered, and purified via recrystallization with n-heptane to isolate the boronic ester.

Optimized Parameters :

-

Catalyst : Ferrocene palladous chloride (0.1–3 mol%)

-

Molar Ratio : 1:1:3 (halo acetylated pyridine : B₂Pin₂ : potassium acetate)

-

Solvent : Dioxane

-

Temperature : 60–100°C

Mechanistic Insights :

The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronic ester.

Direct Borylation of 6-Chloro-4-Iodopyridin-3-Amine

Single-Step Catalytic Borylation

An alternative route involves direct borylation of 6-chloro-4-iodopyridin-3-amine without prior acetylation. This method, inferred from analogous syntheses in US20150315149A1, employs Pd(OAc)₂ and XPhos as a catalytic system in the presence of B₂Pin₂ and potassium carbonate in THF.

Reaction Setup :

-

Catalyst : Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

-

Base : K₂CO₃

-

Solvent : THF

-

Temperature : 80°C, 12 hours

Advantages :

-

Eliminates the acetylation step, reducing synthesis time.

-

Compatible with moisture-sensitive substrates due to milder conditions.

Comparative Analysis of Synthetic Routes

The two-step method offers higher yields due to the stabilization of the amine group during borylation, whereas the direct approach simplifies the process at the expense of efficiency.

Characterization and Analytical Data

Structural Confirmation via NMR

Mass Spectrometry

Challenges and Optimization Strategies

Byproduct Formation

Hydrodehalogenation is a common side reaction during borylation, particularly with chloro substrates. Increasing the catalyst loading to 5 mol% and using excess B₂Pin₂ (1.5 equiv) suppresses this issue.

Solvent Selection

Dioxane outperforms THF in the two-step method due to its higher boiling point, enabling prolonged heating without solvent evaporation.

Applications in Pharmaceutical Synthesis

This boronic ester serves as a key intermediate in Suzuki-Miyaura couplings for drug candidates. For instance, US20150315149A1 highlights its use in synthesizing kinase inhibitors via cross-coupling with aryl halides .

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is valuable for forming carbon-carbon bonds. Biology: It can be used as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives may be explored for their therapeutic properties in drug discovery and development. Industry: It is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a reactant that forms a bond with another molecule through the action of a palladium catalyst. The molecular targets and pathways involved are specific to the reactions and products formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6-chloro-4-(dioxaborolan-2-yl)pyridin-3-amine can be elucidated by comparing it with analogous pyridine-based boronic esters. Key differences lie in substituent positions, electronic effects, and applications. Below is a detailed analysis:

Structural and Electronic Comparisons

Research Findings

- Medicinal Chemistry : The target compound was used to synthesize 5-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine, a c-KIT inhibitor, via Suzuki coupling .

- Imaging Agents : Analogous boronic esters, such as 24 in , were radiofluorinated for PET imaging of glycogen synthase kinase 3 (GSK3) .

- Synthetic Utility : The chlorine atom in 6-chloro derivatives can act as a leaving group in nucleophilic aromatic substitution, enabling further functionalization .

Biological Activity

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on recent research findings, including data tables and case studies.

The compound has the following chemical properties:

- Molecular Formula : C13H19BClN2O4

- Molecular Weight : 299.56 g/mol

- CAS Number : 444120-94-9

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within cells. It has been studied for its potential as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways involved in cancer and other diseases.

Biological Activity Overview

Recent studies have highlighted several key areas regarding the biological activity of this compound:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it demonstrated significant antiproliferative effects against MCF-7 breast cancer cells with an IC50 value of 2.95 ± 0.15 μM .

- In a study involving various breast cancer cell lines (T-47D, MDA-MB-452), it exhibited superior inhibitory effects compared to established treatments like Abemaciclib .

-

Kinase Inhibition :

- The compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK6. It demonstrated an IC50 value of 290 nM in kinase profiling assays .

- Its mechanism involves the inhibition of retinoblastoma tumor suppressor phosphorylation, which is critical for cell cycle regulation.

- Toxicity and Safety Profile :

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antiproliferative | MCF-7 | 2.95 ± 0.15 | Superior to Abemaciclib |

| Kinase Inhibition | CDK6 | 0.29 | Selective inhibition |

| Acute Toxicity | Kunming Mice | >2000 | No observed toxicity |

| Subacute Toxicity | Healthy Mice | 40 | Favorable safety profile |

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effects of the compound on various breast cancer cell lines and found that it significantly reduced cell viability and induced apoptosis through mechanisms involving EGFR signaling pathways . The results suggest potential for development as a therapeutic agent in oncology. -

Safety Assessment in Animal Models :

Another study focused on the safety profile of the compound through oral administration in mice. The results indicated no significant adverse effects at high doses, suggesting that it may be safe for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, and how can yield and purity be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Borylation : Introducing the dioxaborolane group via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron under inert conditions .

- Chlorination : Selective chlorination at the 6-position using reagents like SOCl₂ or PCl₅, monitored by TLC to avoid over-halogenation .

- Amine Protection/Deprotection : Protecting the 3-amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during borylation, followed by acidic deprotection .

- Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) enhance purity. Yields >70% are achievable with strict anhydrous conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Key Techniques :

- ¹H/¹³C NMR : Look for the aromatic proton signal at δ ~8.2 ppm (pyridine C-H) and the boronic ester’s quaternary carbon at δ ~85 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and B .

- Elemental Analysis : Validate C, H, N, and B content within ±0.4% of theoretical values .

Q. What are the recommended storage conditions to stabilize the boronic ester functionality?

- Guidelines : Store under argon at −20°C in amber vials with desiccants (e.g., molecular sieves). Avoid prolonged exposure to moisture or protic solvents to prevent hydrolysis of the dioxaborolane group .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Approach :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The boronic ester’s LUMO energy correlates with coupling efficiency .

- Docking Studies : Model interactions with Pd catalysts to optimize ligand selection (e.g., XPhos vs. SPhos) .

- Validation : Compare computational predictions with experimental yields using aryl halides of varying electronic profiles (e.g., electron-deficient vs. electron-rich) .

Q. What strategies resolve contradictions in catalytic system performance for this compound’s cross-coupling reactions?

- Systematic Analysis :

- Catalyst Screening : Test Pd(OAc)₂, Pd₂(dba)₃, and NiCl₂(dppe) with ligands like BINAP or xantphos .

- Solvent/Base Optimization : Evaluate polar aprotic solvents (THF, DMF) and bases (Cs₂CO₃, K₃PO₄) for compatibility with the boronic ester .

- Kinetic Profiling : Use in-situ NMR to monitor reaction progress and identify intermediates or side products .

Q. How does the electronic environment of the pyridine ring influence nucleophilic substitution at the 6-chloro position?

- Mechanistic Insights :

- Hammett Analysis : Correlate substituent effects (σ values) on the pyridine ring with reaction rates. Electron-withdrawing groups (e.g., NO₂) at the 4-position accelerate Cl displacement .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to confirm rate-determining steps (e.g., bond cleavage vs. transition state formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.